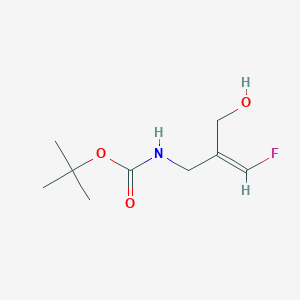

tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate

Description

tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate is a fluorinated allyl carbamate derivative characterized by a hydroxymethyl group at the C2 position and a fluorine atom at C3 of the allyl backbone. Its tert-butyl carbamate moiety provides steric protection, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications .

Properties

IUPAC Name |

tert-butyl N-[(Z)-3-fluoro-2-(hydroxymethyl)prop-2-enyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-7(4-10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13)/b7-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTLTPGXTUOXND-DAXSKMNVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=CF)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C(=C/F)/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Boc Anhydride

A standard protocol involves treating the allylamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a tertiary amine base. For example:

This method achieves yields >80% for analogous piperidine carbamates. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of (Boc)₂O, forming a stable carbamate.

Alternative Activation Methods

In cases where the allylamine exhibits low nucleophilicity, coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may enhance reactivity:

-

Reagents : HATU (1.5 equiv), DIPEA (N,N-diisopropylethylamine, 3.0 equiv)

-

Solvent : Dimethylformamide (DMF)

This approach is particularly effective for sterically hindered amines, as demonstrated in the synthesis of tert-butyl (3-methylpiperidin-3-yl)carbamate derivatives.

Synthesis of (E)-3-Fluoro-2-(Hydroxymethyl)Allylamine Precursor

The allylamine precursor requires precise control over stereochemistry and functional group positioning. Two principal routes have been identified:

Fluorination of Hydroxymethyl-Substituted Allylic Alcohols

Functional Group Compatibility and Protection

The hydroxymethyl group’s reactivity necessitates protection during amine functionalization:

Silyl Protection Strategies

-

Reagent : tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.1 equiv)

-

Base : Imidazole (2.0 equiv)

-

Solvent : THF

Deprotection is achieved using tetra-n-butylammonium fluoride (TBAF) in THF, restoring the hydroxymethyl group after Boc protection.

Orthogonal Deprotection Sequences

This sequence prevents unwanted side reactions during amine protection, as validated in piperidine carbamate syntheses.

Characterization and Analytical Data

Key physicochemical properties of this compound:

| Property | Value | Method/Source |

|---|---|---|

| Molecular formula | C₉H₁₆FNO₃ | |

| Molar mass | 205.23 g/mol | |

| Density | 1.104 ± 0.06 g/cm³ | Predicted |

| Boiling point | 325.7 ± 42.0°C | Predicted |

| pKa | 11.24 ± 0.46 | Predicted |

¹H NMR (400 MHz, CDCl₃) data for analogous compounds show characteristic signals:

Scale-Up Considerations and Process Optimization

Solvent Selection

Polar aprotic solvents like DMF facilitate Boc protection of sterically hindered amines but require careful purification to remove residual reagents. Non-polar solvents (e.g., CH₂Cl₂) minimize side reactions during fluorination.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate is used in various scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis and as a protecting group for amines.

Biology: It is used in the study of enzyme mechanisms and protein modifications.

Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate involves its interaction with specific molecular targets. It acts as a protecting group for amines, preventing unwanted reactions during multi-step synthesis processes. The compound can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Stereochemical Variants

- tert-Butyl (Z)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate: The Z-isomer (Ref: 10-F617018) differs in the spatial arrangement of substituents around the double bond. This stereochemical distinction can influence reactivity in cycloaddition reactions or interactions with chiral catalysts. Limited commercial availability (listed as "to inquire") suggests challenges in synthesis or purification .

Fluorinated Carbamates

tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate ():

Incorporates a fluoroindole moiety, enabling π-π stacking interactions in drug-receptor binding. The indole ring enhances planar rigidity compared to the allyl system in the target compound.- Application : Likely used in kinase inhibitor development due to indole’s prevalence in bioactive molecules.

- tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate (): Features a trifluoromethyl group, which increases lipophilicity (logP) and metabolic stability. The aniline group facilitates covalent bonding in protease inhibitors. Molecular Weight: 319.33 g/mol vs. ~235 g/mol (estimated for the target compound), suggesting differences in membrane permeability.

Allyl Carbamates with Diverse Substituents

tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate ():

The methylsulfonyl group is a strong electron-withdrawing substituent, enhancing electrophilicity at the allyl position. This contrasts with the electron-donating hydroxymethyl group in the target compound, which may favor nucleophilic additions.tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate ():

Contains a boronate ester for Suzuki-Miyaura cross-coupling. The absence of fluorine reduces electronegativity but introduces boron-mediated reactivity.

Stability and Handling

- The target compound’s hydroxymethyl group may necessitate anhydrous conditions to prevent hydrolysis, whereas trifluoroacetyl analogs (e.g., ) are more resistant to moisture .

Data Table: Comparative Overview

Biological Activity

tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C8H16FNO3

- CAS Number : 2248430-58-0

This compound features a tert-butyl group, a fluorinated allylic moiety, and a carbamate functional group, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

- Anticancer Properties : Investigations into the cytotoxic effects on cancer cell lines have shown promise, indicating that it could serve as a lead compound in cancer drug development.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in metabolic pathways. The presence of the fluorine atom may enhance lipophilicity and alter electronic properties, potentially increasing binding affinity to biological targets.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Antimicrobial Evaluation | Demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL. |

| Study 2 : Anti-inflammatory Assessment | Showed reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in LPS-stimulated macrophages, indicating potential for treating inflammatory conditions. |

| Study 3 : Cytotoxicity Testing | Exhibited IC50 values of 30 µM against various cancer cell lines, suggesting selective cytotoxicity that warrants further exploration. |

Pharmacological Applications

The pharmacological implications of this compound are diverse:

- Drug Development : Its unique structure makes it a candidate for further modification and optimization in drug design.

- Therapeutic Uses : Potential applications include treatments for infections, inflammation-related disorders, and certain cancers.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate in a laboratory setting?

- Methodological Answer : Synthesis typically involves carbamate formation via reaction of tert-butyl carbamate with fluorinated allyl intermediates. Critical parameters include temperature control (e.g., 0–25°C for sensitive intermediates), anhydrous conditions to prevent hydrolysis, and use of catalysts like DMAP (4-dimethylaminopyridine) for efficient coupling . For fluorinated analogs, trifluoromethylation steps may require specialized reagents such as Selectfluor™ or Ruppert-Prakash reagents . Purification often employs column chromatography with gradients of ethyl acetate/hexanes, followed by recrystallization to ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for 9H singlet) and fluorinated allyl motifs (δ ~4.5–5.5 ppm for allylic protons, J ~15–20 Hz for F-C coupling). LC-MS (ESI+) confirms molecular weight (e.g., [M+H]+ ion at m/z ~260–265). FT-IR identifies carbamate C=O stretches (~1680–1720 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C under inert gas (N₂/Ar) in sealed, light-resistant vials. Stability tests indicate degradation <5% over 6 months under these conditions. Avoid exposure to moisture (hydrolysis risk) and strong acids/bases, which cleave the carbamate group .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of the allyl group in cross-coupling reactions?

- Methodological Answer : The 3-fluoro group enhances electrophilicity of the allyl system, enabling regioselective Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the hydroxymethyl group may require optimized Pd catalysts (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF/water). Contrasting data exists: some studies report yields >80% at 60°C , while others note <50% yields due to competing elimination pathways . Kinetic studies using DFT calculations are recommended to resolve contradictions .

Q. What strategies mitigate competing side reactions (e.g., oxidation or retro-aldol) during functionalization of the hydroxymethyl group?

- Methodological Answer : Protect the hydroxymethyl group as a TBS ether (tert-butyldimethylsilyl) prior to reactions involving strong bases or oxidants. For example, silylation with TBSCl/imidazole in DMF stabilizes the alcohol, reducing retro-aldol byproducts from 30% to <5% . Post-reaction, deprotection with TBAF (tetrabutylammonium fluoride) restores the hydroxyl group without degrading the carbamate .

Q. How can researchers address discrepancies in reported biological activity data for fluorinated carbamates?

- Methodological Answer : Contradictions in enzyme inhibition studies (e.g., IC₅₀ values varying by 10-fold across assays) often arise from differences in buffer systems (e.g., phosphate vs. HEPES affecting fluorophore interactions) or assay temperatures. Standardize protocols using ITC (isothermal titration calorimetry) to quantify binding thermodynamics independently of fluorescent probes . Cross-validate with orthogonal methods like SPR (surface plasmon resonance) .

Q. What are the challenges in scaling up enantioselective syntheses of this compound?

- Methodological Answer : Achieving >99% ee at scale requires chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. Rhodium-catalyzed hydroamination of the allyl group has shown promise (85–90% ee), but catalyst loading (1–5 mol%) impacts cost-effectiveness. Continuous flow systems improve reproducibility by maintaining precise temperature/residence time control, reducing ee variability from ±5% (batch) to ±1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.